molecular formula C6H10O3 B1337491 Tetrahydro-2H-pyran-2-carboxylic acid CAS No. 51673-83-7

Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B1337491
CAS RN: 51673-83-7
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-UHFFFAOYSA-N
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Patent
US08048899B2

Procedure details

A solution of tetrahydropyran-2-methanol (15.63 g, 135 mmol) in DCM (280 mL) are cooled to 0° C. TEMPO (0.25 g, 1.59 mmol) is added, followed by Aliquat 336 (2.8 g, 6.93 mmol) and 0.5 M aqueous KBr solution (27 mL, 13.5 mmol). Under vigorous stirring a solution of NaOCl/water (pH 8.6, 960 mL) and NaHCO3 (57.6 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 18 h. Sodium hydroxide (15 g) is added and the reaction mixture is washed with DCM (2×100 mL). The basic aqueous layer is carefully acidified with concentrated aqueous HCl solution (150 mL) and then extracted with ethyl acetate (8×250 mL). The combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure to give a pale yellow oil, which is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr) to give 6.74 g of tetrahydro-pyran-2-carboxylic acid. Yield: 35%; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.45-1.77 (4H, m), 1.79-2.19 (2H, m), 3.44-3.67 (1H, m), 3.93-4.18 (2H, m), 9.62 (1H, br. s.)
Quantity
15.63 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
NaOCl water
Quantity
960 mL
Type
reactant
Reaction Step Three
Quantity
57.6 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].[K+].[Br-].[O-]Cl.[Na+].O.C([O-])(O)=[O:16].[Na+].[OH-].[Na+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CC1(C)N([O])C(C)(C)CCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:16])=[O:8] |f:1.2,3.4.5,6.7,8.9,11.12,^1:55|

Inputs

Step One
Name
Quantity
15.63 g
Type
reactant
Smiles
O1C(CCCC1)CO
Name
Quantity
280 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
NaOCl water
Quantity
960 mL
Type
reactant
Smiles
[O-]Cl.[Na+].O
Name
Quantity
57.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.8 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Six
Name
Quantity
0.25 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
WASH
Type
WASH
Details
the reaction mixture is washed with DCM (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (8×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil, which
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.